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molecular formula C32H44N4O2 B1416577 2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole CAS No. 202189-77-3

2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole

Cat. No. B1416577
M. Wt: 516.7 g/mol
InChI Key: MXKMEANVUFWYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367704B2

Procedure details

In a reaction vessel, 2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole (4.4 g) prepared in the Example 18 and hydrochloric acid aqueous solution (50 mL) were introduced, and the mixture was stirred with reflux. After the reaction was completed, sodium hydroxide solution was added to control the pH to 7. Ethylacetate (50 mL) was added to separate a layer, and the organic layer was condensed under reduced pressure. And, butanol (9 mL) was added and dissolved by heating. And then, it was cooled to precipitate crystals, and the crystals were filtered under reduced pressure to obtain 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid (3.43 g, yield 87%, HPLC purity 99% or more).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)C[O:5][C:4]([C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][CH:21]([C:24]4[N:28]([CH2:29][CH2:30][O:31][CH2:32][CH3:33])[C:27]5[CH:34]=[CH:35][CH:36]=[CH:37][C:26]=5[N:25]=4)[CH2:20][CH2:19]3)=[CH:12][CH:11]=2)([CH3:9])[CH3:8])=N1.Cl.[OH-].[Na+].C([O:44]C(=O)C)C>C(O)CCC>[CH2:32]([O:31][CH2:30][CH2:29][N:28]1[C:27]2[CH:34]=[CH:35][CH:36]=[CH:37][C:26]=2[N:25]=[C:24]1[CH:21]1[CH2:20][CH2:19][N:18]([CH2:17][CH2:16][C:13]2[CH:12]=[CH:11][C:10]([C:7]([CH3:9])([CH3:8])[C:4]([OH:44])=[O:5])=[CH:15][CH:14]=2)[CH2:23][CH2:22]1)[CH3:33] |f:2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
CC1(N=C(OC1)C(C)(C)C1=CC=C(C=C1)CCN1CCC(CC1)C1=NC2=C(N1CCOCC)C=CC=C2)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OC(C)=O
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
to separate a layer
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
And then, it was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
the crystals were filtered under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)C2CCN(CC2)CCC2=CC=C(C=C2)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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